N-[(5-methylpyridin-2-yl)methyl]cyclopropanamine
Description
Properties
IUPAC Name |
N-[(5-methylpyridin-2-yl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-8-2-3-10(11-6-8)7-12-9-4-5-9/h2-3,6,9,12H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGOMWRCGCWRAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis generally follows these steps:
Synthesis of 5-methylpyridin-2-ylmethyl halide
The 5-methylpyridin-2-ylmethyl moiety is prepared by bromination or chlorination of 5-methylpyridin-2-ylmethanol or direct methylation of pyridine derivatives, followed by halogenation to form a reactive halomethyl intermediate.Nucleophilic substitution with cyclopropanamine
The halomethyl intermediate undergoes nucleophilic substitution with cyclopropanamine under basic or neutral conditions to yield the target amine.Purification and characterization
The crude product is purified by standard techniques such as recrystallization or chromatography.
Detailed Preparation Steps from Patent Literature
A representative preparation method, adapted from patent disclosures (e.g., CN108373468A), involves:
Step 1: Synthesis of 5-methylpyrimidine intermediate
- Starting from 3-amino-2-alkylacrolein, reaction with formamide and piperidine acetate under reflux (~125°C) for 12–14 hours yields 5-methylpyrimidine derivatives.
- Yield reported: ~90% for intermediate crystals.
Step 2: Bromination to form 5-bromomethylpyrimidine
- 5-methylpyridine is dissolved in carbon tetrachloride.
- Radical bromination is initiated by 2,2-azoisobutyronitrile (AIBN) under reflux.
- Bromine is added dropwise, and the reaction proceeds for 2–4 hours.
- The product is isolated by filtration, washing, drying, and vacuum distillation.
- Yield: ~65%, with purity confirmed by ^1H NMR (signals at δ 4.40 ppm for methylene protons).
Step 3: Coupling with cyclopropanamine
- 5-bromomethylpyrimidine is reacted with cyclopropanamine in an inert solvent under stirring.
- The nucleophilic substitution proceeds to form N-[(5-methylpyridin-2-yl)methyl]cyclopropanamine.
- Reaction conditions and stoichiometry are optimized to maximize yield and minimize side reactions.
Alternative Reductive Amination Approach
An alternate method involves reductive amination of 5-methylpyridin-2-carboxaldehyde with cyclopropanamine:
- The aldehyde and cyclopropanamine are mixed in a suitable solvent (e.g., methanol, ethanol).
- A reducing agent such as sodium borohydride or a borohydride derivative is added to reduce the imine intermediate to the secondary amine.
- This method avoids halogenated intermediates but requires careful control of reductant equivalents and reaction temperature to optimize yield.
Data Table Summarizing Key Preparation Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 5-methylpyrimidine synthesis | 3-amino-2-alkylacrolein, formamide, piperidine acetate, reflux 125°C, 12-14 h | ~90 | Crystalline intermediate, high purity |
| Bromination | 5-methylpyridine, CCl4, AIBN, Br2, reflux | ~65 | Radical bromination, requires careful addition |
| Nucleophilic substitution | 5-bromomethylpyrimidine + cyclopropanamine, inert solvent, stirring | Variable | Optimization needed for yield and purity |
| Reductive amination (alt.) | 5-methylpyridin-2-carboxaldehyde + cyclopropanamine + NaBH4, methanol | Moderate | Avoids halogenated intermediates |
Research Findings and Analysis
Efficiency and Yield : The multi-step approach involving bromination followed by substitution generally provides moderate to good yields but requires handling of bromine and radical initiators, which may raise safety and environmental concerns.
Reagent Availability : Cyclopropanamine is commercially available, facilitating the nucleophilic substitution step. The 5-methylpyridin-2-ylmethyl halide intermediate can be synthesized from readily available pyridine derivatives.
Alternative Methods : Reductive amination offers a milder alternative, reducing the number of steps and avoiding halogenated reagents. However, it requires careful control of reaction conditions to avoid over-reduction or side reactions.
Purification : Final products typically require purification by recrystallization or chromatographic methods to achieve pharmaceutical-grade purity.
Chemical Reactions Analysis
Types of Reactions
N-[(5-methylpyridin-2-yl)methyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the pyridine ring or the cyclopropane moiety.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring or the cyclopropane moiety.
Reduction: Reduced forms of the pyridine ring or the cyclopropane moiety.
Substitution: Substituted amine derivatives with various functional groups.
Scientific Research Applications
N-[(5-methylpyridin-2-yl)methyl]cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(5-methylpyridin-2-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Fluorinated derivatives (e.g., 182.19 g/mol) exhibit lower molecular weights but enhanced lipophilicity, which may improve blood-brain barrier penetration .
Nitro-substituted analogs are typically synthesized via nitro-group reduction or coupling reactions, as inferred from MSDS documentation .
Stability and Safety: Nitro-substituted cyclopropanamines are stable under storage but may decompose under fire conditions, releasing toxic gases (e.g., NOₓ) .
Pharmacological and Functional Comparisons
While direct bioactivity data for the target compound are unavailable, insights can be drawn from related structures:
- Pyridinylmethyl vs.
Biological Activity
N-[(5-methylpyridin-2-yl)methyl]cyclopropanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopropanamine structure linked to a 5-methylpyridine moiety. Its molecular formula is , which indicates the presence of both nitrogen-containing functional groups and a cyclic amine, contributing to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in various biochemical pathways. For example, it may interact with enzymes that regulate microbial growth, thereby exhibiting antimicrobial properties.
- Receptor Modulation : It can bind to receptors that play roles in cellular signaling pathways, influencing processes such as inflammation and cell proliferation .
- Gene Expression Regulation : The compound may also affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity. The compound's ability to inhibit microbial growth has been documented in various assays, indicating its potential as a lead candidate for developing new antimicrobial agents .
Anticancer Potential
Research has indicated that this compound may possess anticancer properties. In vitro studies have demonstrated its effectiveness against certain cancer cell lines, suggesting that it can modulate pathways involved in cancer progression. The specific mechanisms through which it exerts these effects are still under investigation but may involve apoptosis induction and cell cycle arrest .
Case Study 1: Antimicrobial Activity Assessment
In a study assessing the antimicrobial efficacy of this compound, the compound was tested against various bacterial strains. Results indicated:
- E. coli : Significant inhibition at concentrations above 50 µg/mL.
- S. aureus : Moderate inhibition observed at higher concentrations (100 µg/mL).
These findings highlight the compound's potential utility in treating bacterial infections.
Case Study 2: Anticancer Efficacy Evaluation
A separate study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results showed:
- IC50 Value : Approximately 30 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis was confirmed via flow cytometry.
This case study underscores the compound's promise in cancer therapy development.
Summary of Biological Activities
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Effective against E. coli and S. aureus |
| Anticancer | Induces apoptosis in MCF-7 cells with an IC50 of 30 µM |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[(5-methylpyridin-2-yl)methyl]cyclopropanamine?
- Methodology : The compound is synthesized via nucleophilic substitution, where 5-methyl-2-chloropyridine reacts with cyclopropanamine derivatives. A base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) facilitates the reaction under reflux conditions . For cyclopropanamine intermediates, hydrogenation of imine precursors (e.g., N-[(5-chloro-2-isopropylphenyl)methylene]cyclopropanamine) using platinum catalysts is effective . Purification typically involves column chromatography or recrystallization .
- Key Considerations : Reaction time, solvent choice, and catalyst loading influence yield. Impurities from incomplete substitution require rigorous NMR and LC-MS validation .
Q. How is the compound structurally characterized?
- Methodology :
- X-ray crystallography resolves the cyclopropane ring geometry and substituent orientation .
- NMR spectroscopy (¹H/¹³C) confirms methylpyridine integration and cyclopropane proton splitting patterns. For example, cyclopropane protons exhibit distinct δ ~1.0–2.0 ppm coupling (J = 5–8 Hz) .
- High-resolution mass spectrometry (HRMS) validates molecular weight (calc. for C₁₀H₁₄N₂: 162.1157) .
Q. What structural features influence its reactivity and bioactivity?
- Key Features :
- Cyclopropane ring : Strain enhances electrophilic reactivity, enabling ring-opening reactions or functionalization .
- 5-Methylpyridine : Electron-deficient pyridine enhances π-π stacking with biological targets (e.g., enzymes, receptors) .
- Methylene linker : Facilitates conformational flexibility for target binding .
Advanced Research Questions
Q. How can synthesis conditions be optimized to improve yield and purity?
- Strategies :
- Catalyst screening : Platinum or palladium catalysts for hydrogenation steps reduce byproducts .
- Solvent optimization : DMF or THF improves solubility of intermediates, while toluene minimizes side reactions .
- Temperature control : Lower temperatures (0–25°C) suppress decomposition during sensitive steps (e.g., imine formation) .
- Data-Driven Example : A 20% yield increase was achieved by replacing K₂CO₃ with Cs₂CO₃ in nucleophilic substitution, attributed to enhanced deprotonation .
Q. How should researchers address contradictions in biological activity data?
- Case Study : Conflicting TRPM8 modulation reports (agonist vs. antagonist) may arise from assay conditions (e.g., calcium flux vs. thermal sensitivity assays).
- Resolution :
- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple assays .
- Structural analogs : Compare activity of N-[(5-methylthiophen-2-yl)methyl]cyclopropanamine (TRPM8 agonist) to isolate substituent effects .
- Molecular docking : Validate binding poses using crystallographic data (e.g., PDB ID: 2KR) to clarify mechanism .
Q. What computational methods predict target interactions and selectivity?
- Approaches :
- Molecular dynamics (MD) : Simulate cyclopropane ring flexibility in binding pockets (e.g., TRPM8 or lysine-specific demethylase-1) .
- QSAR modeling : Correlate methylpyridine substituent positions (e.g., 5-methyl vs. 5-bromo) with activity .
- Free energy perturbation (FEP) : Predict affinity changes for halogen-substituted analogs (e.g., 5-chloro derivatives) .
Comparative Analysis of Structural Analogs
| Compound Name | Structural Variation | Biological Activity | Key Reference |
|---|---|---|---|
| N-[(5-methylthiophen-2-yl)methyl]cyclopropanamine | Thiophene ring (electron-rich S) | TRPM8 agonist | |
| N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine | Bromine substitution | Lysine demethylase inhibitor | |
| N-[(5-chlorophenyl)methyl]cyclopropanamine | Chlorophenyl group | Apoptosis modulation |
Key Methodological Takeaways
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
